molecular formula C8H8ClNO3 B2713334 Methyl 4-amino-3-chloro-2-hydroxybenzoate CAS No. 1154415-33-4

Methyl 4-amino-3-chloro-2-hydroxybenzoate

Cat. No.: B2713334
CAS No.: 1154415-33-4
M. Wt: 201.61
InChI Key: BDSLMUXDNFHBIQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chloro-2-hydroxybenzoate: is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-chloro-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Methyl 4-amino-3-hydroxy-2-hydroxybenzoate.

    Oxidation: Methyl 4-amino-3-chloro-2-oxobenzoate.

    Reduction: this compound.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the chloro and amino groups enhances its binding affinity to the target enzymes .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-3-chloro-2-hydroxybenzoate is unique due to the presence of both amino and chloro groups on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and applications in various fields .

Properties

IUPAC Name

methyl 4-amino-3-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSLMUXDNFHBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154415-33-4
Record name methyl 4-amino-3-chloro-2-hydroxybenzoate
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